molecular formula C12H8F3N3 B137932 6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole CAS No. 130598-75-3

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole

Cat. No. B137932
M. Wt: 251.21 g/mol
InChI Key: BJEGYQWOUHBPDF-UHFFFAOYSA-N
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Description

“6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole” is a compound that belongs to the pyrazole family . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the condensation of phenylhydrazine with the trifluoromethyl)-1,3-diketone in ethanol can afford 1,3,4,5-substituted pyrazole in good yield .


Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known to exhibit tautomerism, which may influence their reactivity .

properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3/c13-12(14,15)9-3-1-2-8(6-9)10-7-11-16-4-5-18(11)17-10/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEGYQWOUHBPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926822
Record name 6-[3-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole

CAS RN

130598-75-3
Record name 1H-Imidazo(1,2-b)pyrazole, 6-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[3-(Trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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